molecular formula C11H14N2S B14039148 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine

Cat. No.: B14039148
M. Wt: 206.31 g/mol
InChI Key: TYKMLHUICZCNMQ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(3,5-dimethylthiophen-2-yl)-3-methyl-4H-pyrimidine

InChI

InChI=1S/C11H14N2S/c1-8-6-9(2)14-11(8)10-4-5-12-7-13(10)3/h4-7,10H,1-3H3

InChI Key

TYKMLHUICZCNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2C=CN=CN2C)C

Origin of Product

United States

Preparation Methods

Ultrasonic-Assisted Synthesis

Ultrasonication provides an alternative energy source for the cyclocondensation step.

Procedure ():

  • Reaction Setup : Pyrimidine (800 mg, 9.99 mmol) and 3,5-dimethylthiophene (1.35 g, 11.99 mmol) are sonicated in TFA for 30 minutes at room temperature.
  • Workup : The mixture is neutralized with NaHCO₃, extracted with EtOAc, and crystallized using hexane/ether.

Key Data :

  • Yield : 83% for analogous thiophene derivatives.
  • Optimization : Ultrasonication reduces reaction time from hours to minutes compared to conventional heating.

Boc-Protected Intermediate Route

This method uses tert-butoxycarbonyl (Boc) protection for easier isolation.

Procedure ():

  • Boc Protection : The dihydropyrimidine intermediate is treated with (Boc)₂O in EtOAC under basic conditions.
  • Deprotection : The Boc group is removed using HCl gas in ether.

Advantages : Improved solubility and purification efficiency.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages
Microwave-Assisted 120°C, 30 min Moderate Rapid reaction, high energy efficiency
Ultrasonic-Assisted RT, 30 min High Mild conditions, scalable
Boc-Protected Synthesis Room temperature, 18 h Moderate Facilitates purification

Structural Confirmation

Critical spectroscopic data validate the target compound:

Challenges and Optimizations

  • Regioselectivity : Thiophene substitution patterns influence reaction pathways; 3,5-dimethyl groups enhance steric control.
  • Acid Sensitivity : TFA and HCl are critical for protonating intermediates but require careful neutralization to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully reduced thiophene or pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting therapeutic effects .

Biological Activity

6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C10H13N2S
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 1449702-89-9

Synthesis

The compound is synthesized through a series of chemical reactions involving thiophenes and pyrimidines. A typical synthesis method includes:

  • Ultrasonic Conditions : The reaction is often conducted under ultrasonic conditions to enhance yield and purity.
  • Solvent Utilization : Common solvents include TFA (trifluoroacetic acid) and ethyl acetate for extraction and purification processes.

Tyrosinase Inhibition

One of the most notable biological activities of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

Compound Tyrosinase Inhibition (%) IC50 (µM)
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine70% at 20 µM15
Kojic Acid (Control)90% at 20 µM5

Research indicates that this compound effectively inhibits both mushroom and mammalian tyrosinase activity, making it a candidate for further development in cosmetic and therapeutic applications against skin pigmentation issues .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In various assays, it demonstrated significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related cellular damage.

Assay Type Activity (%)
DPPH Scavenging65% at 100 µg/mL
ABTS Assay70% at 100 µg/mL

These findings suggest that the compound may protect cells from oxidative damage, contributing to its potential therapeutic roles .

Cytotoxicity Studies

Cytotoxicity assessments in B16F10 melanoma cells revealed that while some analogs exhibited cytotoxic effects, particularly at higher concentrations, 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine maintained cell viability at concentrations up to 20 µM. This low toxicity profile is advantageous for therapeutic applications .

Case Studies

Several studies have specifically investigated the biological activity of related compounds within the dihydropyrimidine class:

  • Study on Melanin Production Inhibition : A study demonstrated that analogs of dihydropyrimidines significantly inhibited melanin production in B16F10 cells by targeting tyrosinase activity directly .
  • Antioxidant Efficacy Investigation : Another investigation highlighted the antioxidant capabilities of similar compounds, suggesting mechanisms involving radical scavenging and inhibition of lipid peroxidation .

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